(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid
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Description
(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
Practical Synthesis of Carboxylic Acids : A study by Miyano et al. (1986) describes a method for synthesizing 1,1'-binaphthyl-2-carboxylic acids via side chain oxidation of 2-methyl-1,1'-binaphthyls, demonstrating the utility of side chain modifications in creating complex carboxylic acids, which could be related to the synthesis or modification of the compound (Miyano et al., 1986).
Synthesis of Novel Indole-Benzimidazole Derivatives : Research by Wang et al. (2016) on the synthesis of indole carboxylic acids and their condensation with substituted o-phenylenediamines highlights the potential for creating biologically active compounds through strategic chemical synthesis, which could inspire applications for similar compounds (Wang et al., 2016).
Catalytic Properties and Reactions
- Catalytic Properties of Oxidized Activated Carbon : A study by Szymański et al. (2002) investigated the effects of thermal decomposition of surface oxygen species on the chemical and catalytic properties of oxidized activated carbon, which may offer insights into the catalytic or reactive properties of complex carboxylic acids in various conditions (Szymański et al., 2002).
Mechanistic Studies and Chemical Reactions
- Mechanisms in Electrochemical Oxidation : The electrochemical oxidation study of indole-3-acetic acid by Hu and Dryhurst (1993) provides insights into the mechanisms and products formed in acidic medium, which could be relevant for understanding the electrochemical behavior of similar indolic compounds (Hu & Dryhurst, 1993).
Chemical Protection and Derivative Formation
- Novel Protective Group for Carboxylic Acids : Nishimura et al. (2008) discussed the use of (1-nosyl-5-nitroindol-3-yl)methyl esters as a protective group for carboxylic acids, showcasing methods for protecting and deprotecting carboxylic groups, which is crucial for the synthesis and handling of sensitive compounds like the one (Nishimura et al., 2008).
Properties
IUPAC Name |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9-7-11-8-10(13(17)18)5-6-12(11)16(9)14(19)20-15(2,3)4/h5-6,8-9H,7H2,1-4H3,(H,17,18)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPWTLUNDHBORB-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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